Cas no 1256358-98-1 (6-fluoro-1h-indole-2-boronic acid pinacol ester)
6-fluoro-1h-indole-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 6-Fluoro-1H-indole-2-boronic acid pinacol ester
- 6-fluoro-1h-indole-2-boronic acid pinacol ester
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- MDL: MFCD11858391
6-fluoro-1h-indole-2-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F595383-25mg |
6-Fluoro-1h-indole-2-boronic acid pinacol ester |
1256358-98-1 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | F595383-50mg |
6-Fluoro-1h-indole-2-boronic acid pinacol ester |
1256358-98-1 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | F595383-100mg |
6-Fluoro-1h-indole-2-boronic acid pinacol ester |
1256358-98-1 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | F595383-250mg |
6-Fluoro-1h-indole-2-boronic acid pinacol ester |
1256358-98-1 | 250mg |
$305.00 | 2023-05-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-1g |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 1g |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-5g |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 5g |
11830.19CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-500mg |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 500mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-250mg |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 250mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-100mg |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 100mg |
1110.94CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0068P-50mg |
6-Fluoro-1H-indole-2-boronic acid pinacol ester |
1256358-98-1 | 97% | 50mg |
1000.69CNY | 2021-05-07 |
6-fluoro-1h-indole-2-boronic acid pinacol ester Suppliers
6-fluoro-1h-indole-2-boronic acid pinacol ester Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 6-fluoro-1h-indole-2-boronic acid pinacol ester
Introduction to 6-fluoro-1H-indole-2-boronic acid pinacol ester (CAS No: 1256358-98-1)
6-fluoro-1H-indole-2-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No) 1256358-98-1, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This boronic acid derivative is particularly valued for its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone method in modern organic synthesis. The presence of a fluorine atom at the 6-position of the indole ring introduces unique electronic and steric properties, making this compound a versatile building block for the development of complex molecular architectures.
The pinacol ester functionality in the compound's name is a protective group for boronic acids, enhancing their stability during storage and reaction conditions. This characteristic is crucial in synthetic protocols where boronic acids are prone to hydrolysis or oxidation. The combination of the indole scaffold and the fluorine substituent makes 6-fluoro-1H-indole-2-boronic acid pinacol ester an attractive candidate for constructing biologically active molecules, particularly in the design of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Indoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of fluorine into the indole system can modulate these activities by influencing both electronic and steric effects. For instance, fluorine atoms can enhance metabolic stability and binding affinity to biological targets, which are critical factors in drug design.
The utility of 6-fluoro-1H-indole-2-boronic acid pinacol ester as a synthetic intermediate has been demonstrated in numerous studies. Researchers have leveraged its reactivity in cross-coupling reactions to construct intricate heterocyclic compounds. These reactions are fundamental in forming carbon-carbon bonds, which are essential for creating the three-dimensional structures of many biologically active molecules. The fluorinated indole derivative has been particularly useful in generating libraries of compounds for high-throughput screening, a common strategy in drug discovery.
One notable application of this compound is in the synthesis of fluorinated indole-based drugs. Fluorine substitution is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as bioavailability and lipophilicity. For example, fluoroquinolones and fluorothyroid hormones are well-known examples where fluorine atoms play a pivotal role in their efficacy and safety profiles. The ability to introduce fluorine at specific positions using 6-fluoro-1H-indole-2-boronic acid pinacol ester provides chemists with a powerful tool to fine-tune the properties of their synthetic targets.
Advances in synthetic methodologies have further expanded the applications of this boronic acid derivative. Techniques such as flow chemistry and photoredox catalysis have enabled more efficient and scalable syntheses of complex indole derivatives. These innovations have not only improved the accessibility of fluorinated indoles but also opened new avenues for exploring their biological potential.
The role of pinacol esters as protecting groups for boronic acids cannot be overstated. They provide an effective means of stabilizing boronic acids under various reaction conditions, including those involving strong bases or oxidizing agents. This stability is particularly important in multi-step syntheses where multiple transformations are required before the final functionalization is achieved. The use of pinacol esters also simplifies purification processes, as they can be selectively removed under mild acidic conditions without affecting other functional groups.
Recent research has also highlighted the importance of fluorinated indoles in medicinal chemistry. Studies have shown that these compounds can exhibit enhanced binding affinity to enzymes and receptors compared to their non-fluorinated counterparts. This increased binding affinity often translates into higher therapeutic efficacy. Additionally, fluorination can influence metabolic pathways, potentially leading to improved drug half-lives and reduced toxicity.
The synthesis of 6-fluoro-1H-indole-2-boronic acid pinacol ester typically involves multi-step organic transformations starting from commercially available precursors. Common strategies include halogenation followed by Suzuki-Miyaura coupling with boronic acids or esters. The choice of reagents and catalysts can significantly impact the yield and purity of the final product. Optimization of reaction conditions is crucial to ensure high yields while minimizing side reactions.
In conclusion, 6-fluoro-1H-indole-2-boronic acid pinacol ester (CAS No: 1256358-98-1) is a valuable intermediate in pharmaceutical synthesis, offering unique advantages due to its fluorinated indole core and stable boronic acid functionality. Its applications in constructing biologically active molecules highlight its importance in drug discovery and development. As synthetic methodologies continue to evolve, compounds like this will remain indispensable tools for chemists seeking to develop novel therapeutic agents.
1256358-98-1 (6-fluoro-1h-indole-2-boronic acid pinacol ester) Related Products
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